Veliflapon is derived from synthetic processes aimed at creating potent inhibitors of leukotriene biosynthesis, a pathway implicated in various inflammatory and cardiovascular diseases. As an investigational drug, it is primarily studied in the context of its ability to inhibit the action of FLAP, which plays a crucial role in the synthesis of leukotrienes from arachidonic acid .
The synthesis of Veliflapon involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific proprietary details may not be publicly available, general synthetic pathways for similar compounds often include:
These steps must be carefully controlled to yield Veliflapon with high purity and specific stereochemical configurations necessary for biological activity.
Veliflapon primarily participates in reactions related to the inhibition of leukotriene synthesis. The key reactions include:
The efficacy of Veliflapon as an inhibitor has been demonstrated in various experimental setups where it significantly reduced leukotriene production in human blood samples .
The mechanism of action for Veliflapon involves its interaction with FLAP, which is essential for leukotriene biosynthesis:
Experimental studies have shown that Veliflapon exhibits a higher potency in female blood compared to male blood, suggesting potential sex-based pharmacokinetic differences .
Veliflapon possesses several notable physical and chemical properties:
These properties are significant for understanding its bioavailability and interaction with biological systems .
Veliflapon's primary application lies in its potential use as a therapeutic agent for conditions involving inflammation and cardiovascular risks:
The 5-lipoxygenase-activating protein (FLAP), an 18 kDa integral membrane protein, serves as a critical scaffold and substrate transfer facilitator within the arachidonic acid (AA) cascade. Functionally devoid of enzymatic activity, FLAP belongs to the Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) superfamily. Its primary role involves presenting liberated arachidonic acid (AA) to 5-lipoxygenase (5-LO) at the nuclear membrane, enabling the efficient biosynthesis of pro-inflammatory leukotrienes (LTs). This protein-protein interaction is indispensable for the two-step catalytic conversion of AA: first to 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by dehydration to the unstable epoxide intermediate leukotriene A4 (LTA4), the precursor for both LTB4 and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, LTE4) [3] [5].
Genetic ablation or pharmacological inhibition of FLAP abolishes cellular LT production, underscoring its non-redundant role in this pathway [1] [3]. Structural studies reveal that FLAP functions as a homotrimer, with ligand (e.g., inhibitor MK-591) binding sites located between adjacent monomers within the plane of the nuclear membrane. Mutagenesis confirms this binding site overlaps with the AA-binding region, preventing substrate transfer to 5-LO [5]. Beyond AA, FLAP influences the metabolism of other polyunsaturated fatty acids (PUFAs). Recent research demonstrates it facilitates 5-LO utilization of AA for lipoxin (LX) formation (e.g., LXA4), mediators involved in inflammation resolution. However, FLAP appears dispensable for 5-LO utilization of docosahexaenoic acid (DHA) to generate specialized pro-resolving mediators (SPMs) like Resolvin D5 (RvD5). This suggests a substrate-specific role, impacting AA-derived mediators (both pro-inflammatory LTs and pro-resolving LXs) but not necessarily DHA-derived SPMs [7].
Veliflapon (BAY X 1005, DG-031) emerged from Bayer AG's research in the early 1990s as a potent and selective FLAP antagonist. Its discovery followed the landmark identification of FLAP using the photoaffinity probe derived from the prototype FLAP inhibitor MK-886. Veliflapon belongs to a distinct chemical class compared to MK-886 (indole-based), featuring a chiral 2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid structure [1] [4] [8]. Pharmacologically, Veliflapon is classified as a small molecule inhibitor targeting FLAP, thereby acting as a leukotriene biosynthesis inhibitor. Its mechanism involves competitive disruption of AA binding to FLAP, preventing its presentation to 5-LO. This specificity distinguishes it from direct 5-LO inhibitors (e.g., zileuton) and LT receptor antagonists [4] [6].
Table 1: Comparative Profile of Representative FLAP Inhibitors
Compound (Code) | Chemical Class | Primary Target | Clinical Stage | Key Distinguishing Feature |
---|---|---|---|---|
Veliflapon (BAY X 1005, DG-031) | Quinoline acetic acid derivative | FLAP | Phase III (Discontinued) | Enantioselective (R-configuration), orally active |
MK-886 | Indole derivative | FLAP | Preclinical Tool Compound | First FLAP inhibitor identified, used for target discovery |
MK-591 (L-591,918) | Indole derivative | FLAP | Phase II (Discontinued) | Potent, extensively studied, co-crystallized with FLAP |
GSK2190915 | Indole derivative | FLAP | Phase II (Completed) | Once-daily dosing potential |
AZD6642 | Oxadiazole derivative | FLAP | Preclinical/Phase I | Novel chemotype, high potency |
AM803 (JNJ-40929837) | Indole derivative | FLAP | Phase I (Discontinued) | Long duration of action |
Diflapolin | Urea derivative | Dual FLAP/sEH Inhibitor | Preclinical | First dual inhibitor of FLAP and soluble epoxide hydrolase |
Veliflapon exhibits potent inhibition of LT synthesis across species, albeit with varying sensitivity. It effectively suppresses LTB4 synthesis in ionophore-stimulated leukocytes (IC₅₀ = 0.026 µM rat, 0.039 µM mouse, 0.22 µM human) and LTC4 formation in mouse macrophages (IC₅₀ = 0.021 µM) [4] [6] [9]. Its activity in human whole blood assays is lower (IC₅₀ ~11.6-17.0 µM for LTB4 inhibition), reflecting differences in assay complexity and protein binding [8]. Unlike antioxidants or direct 5-LO inhibitors, Veliflapon does not inhibit cyclooxygenase (COX) or 12-lipoxygenase (12-LO) pathways at relevant concentrations, confirming its selectivity for the FLAP-dependent 5-LO pathway [6] [9]. The compound is orally active and demonstrated efficacy in preclinical models of inflammation and atherosclerosis [4] [6]. DeCODE genetics licensed Veliflapon for cardiovascular research based on genetic links between the ALOX5AP gene (encoding FLAP) and risk of myocardial infarction and stroke [8]. Although clinical development for asthma was discontinued, a phase III trial (NCT00353067) investigated its potential in preventing heart attacks or stroke in patients with a history of heart attack or unstable angina [1].
Veliflapon is a chiral small molecule with the systematic chemical name (R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid. Its molecular formula is C₂₃H₂₃NO₃, yielding a molecular weight of 361.44 g/mol for the free acid. The sodium salt form (Molecular Weight: 383.42 g/mol, CAS identical to acid) is commonly used for experimental studies [1] [6] [9]. Key structural elements include:
Table 2: Key Physicochemical and Functional Properties of Veliflapon
Property | Value/Description | Significance/Notes |
---|---|---|
Chemical Name | (R)-2-Cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid | Systematic IUPAC name |
Synonyms | BAY X 1005, BAY X-1005, BAYX1005, DG-031, DG031 | Common identifiers in literature |
CAS Number | 128253-31-6 (Acid) | Unique chemical identifier |
Molecular Formula | C₂₃H₂₃NO₃ | Elemental composition |
Molecular Weight | 361.44 g/mol (Acid), 383.42 g/mol (Na salt) | |
SMILES | O=C(O)C@@HC2=CC=C(OCC3=NC4=CC=CC=C4C=C3)C=C2 | Encodes molecular structure |
InChI Key | ZEYYDOLCHFETHQ-JOCHJYFZSA-N | Standard hash for structure identification |
Pharmacological Target | 5-Lipoxygenase Activating Protein (FLAP) | Confirmed via binding and functional assays |
Mechanism | Inhibits AA transfer to 5-LO | Prevents cellular LTB₄/LTC₄ synthesis |
Primary Effect | Leukotriene Biosynthesis Inhibitor | Reduces levels of LTB₄, LTC₄, etc. |
Solubility | Soluble in DMSO, not in water | Typical for research compound formulations |
Molecular modeling based on the crystal structure of FLAP (e.g., with bound MK-591) provides insights into Veliflapon's binding mode. The quinoline moiety is predicted to insert deep into a hydrophobic pocket formed at the FLAP monomer interface. The central phenyl ring and ether linkage likely orient the molecule within the binding cleft, while the chiral center positions the cyclopentyl group into a distinct hydrophobic sub-pocket. The critical carboxylic acid group is proposed to form electrostatic interactions with positively charged residues (e.g., Arg, Lys) near the entrance of the binding site, anchoring the molecule and preventing AA access [5]. This binding effectively disrupts the formation of the productive 5-LO/FLAP/AA complex at the nuclear membrane. Veliflapon's potency varies across species (rat > mouse > human), reflecting subtle differences in FLAP structure or membrane composition affecting inhibitor binding or access [4] [6]. Its structure-activity relationship (SAR) highlights the sensitivity to modifications: alterations in the quinoline ring, reduction of the linker length, or changes to the carboxylic acid group typically lead to significant loss of FLAP inhibitory activity [5].
Table 3: Species-Specific Inhibitory Potency (IC₅₀) of Veliflapon on LTB₄ Synthesis
Cell Type / Stimulus | Species | LTB₄ IC₅₀ (µM) | Reference |
---|---|---|---|
Ionophore A23187-Stimulated Leukocytes | Rat | 0.026 | [4] [6] [9] |
Ionophore A23187-Stimulated Leukocytes | Mouse | 0.039 | [4] [6] [9] |
Ionophore A23187-Stimulated Leukocytes | Human | 0.22 | [4] [6] [9] |
Opsonized Zymosan-Stimulated Peritoneal Macrophages (LTC₄) | Mouse | 0.021 | [4] [9] |
Calcium Ionophore A23187-Stimulated Whole Blood | Human | 11.6 - 17.0 | [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0